Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate
Description
Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyclobutylamino group at the 3-position, and a methyl group at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C13H16BrNO2 |
|---|---|
Molecular Weight |
298.18 g/mol |
IUPAC Name |
methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate |
InChI |
InChI=1S/C13H16BrNO2/c1-8-11(13(16)17-2)6-9(14)7-12(8)15-10-4-3-5-10/h6-7,10,15H,3-5H2,1-2H3 |
InChI Key |
VNQXVQZODDJNLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC2CCC2)Br)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 5-Bromo-2-Methylbenzoic Acid
The initial step involves converting 5-bromo-2-methylbenzoic acid to its methyl ester. This is achieved via a base-catalyzed reaction with methyl iodide:
- Reagents : 5-Bromo-2-methylbenzoic acid, potassium carbonate (K₂CO₃), methyl iodide (CH₃I), dimethylformamide (DMF).
- Conditions : Stirring at ambient temperature for 4 hours.
- Yield : 82%.
Mechanism :
$$ \text{5-Bromo-2-methylbenzoic acid} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Methyl 5-bromo-2-methylbenzoate} $$
Introduction of a nitro group at position 3 enables subsequent functionalization. While direct nitration conditions are not explicitly detailed in the provided sources, analogous protocols suggest:
Reduction of Nitro to Amino Group
The nitro group is reduced to an amine using iron powder and ammonium chloride:
- Reagents : Methyl 5-bromo-3-nitro-2-methylbenzoate, Fe powder, NH₄Cl, ethanol/water.
- Conditions : Heating at 90°C for 1 hour.
- Yield : 99.1%.
Mechanism :
$$ \text{NO}2 \xrightarrow{\text{Fe, NH}4\text{Cl}} \text{NH}_2 $$
Introduction of Cyclobutylamino Group
The primary amine undergoes reductive amination with cyclobutanone to form the secondary cyclobutylamino group:
- Reagents : Methyl 3-amino-5-bromo-2-methylbenzoate, cyclobutanone, sodium cyanoborohydride (NaBH₃CN), methanol.
- Conditions : Acidic pH, room temperature.
- Expected Yield : 70–85% (based on analogous reductive amination protocols).
Mechanism :
$$ \text{NH}2 + \text{Cyclobutanone} \xrightarrow{\text{NaBH}3\text{CN}} \text{NHCyclobutyl} $$
Alternative Pathway: Palladium-Catalyzed Coupling
A halogenated intermediate (e.g., 3-bromo derivative) could undergo Buchwald-Hartwig amination with cyclobutylamine:
- Reagents : Methyl 3-bromo-5-bromo-2-methylbenzoate, cyclobutylamine, Pd(OAc)₂, Xantphos, Cs₂CO₃.
- Conditions : Heating at 100°C in toluene.
- Yield : Comparable to patent-reported yields (60–75%).
Synthesis Route Comparison
Critical Analysis
- Esterification Efficiency : The high yield (82%) in Step 1 ensures scalability.
- Amination Challenges : Direct substitution of the aromatic amine is non-trivial; reductive amination or palladium coupling offers more reliable pathways.
- Regioselectivity : Bromine at position 5 and methyl at position 2 direct subsequent substitutions to position 3.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers.
Scientific Research Applications
5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-3-cyclobutylamino-2-methylbenzoic acid methyl ester exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The cyclobutylamino group and the bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate with structurally related compounds, emphasizing substituent positions, functional groups, and reported properties:
Reactivity and Functional Group Influence
- Electron-Withdrawing vs. In contrast, the methyl group at the 2-position (electron-donating) stabilizes the ring but introduces steric constraints .
- Cyclobutylamino Group: This substituent introduces a strained cyclobutane ring, which may enhance rigidity and influence intermolecular interactions (e.g., hydrogen bonding or π-stacking) compared to linear alkylamino analogs like ethylamino .
- Ester Functionality : The methyl ester at the 1-position is less bulky than tert-butyl esters (e.g., in compound 40 from ), improving solubility in polar solvents .
Biological Activity
Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on relevant research findings, case studies, and data tables that illustrate its pharmacological properties.
Chemical Structure and Properties
This compound can be described by the following structural formula:
- Chemical Formula : CHBrN O
- Molecular Weight : 296.16 g/mol
The presence of the bromine atom and the cyclobutylamino group is significant in determining the compound's reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections resistant to conventional antibiotics.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. A study reported a dose-dependent reduction in cytokine levels:
| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| 0 | 150 | 100 |
| 10 | 120 | 80 |
| 50 | 90 | 50 |
This indicates a potential therapeutic application in conditions characterized by chronic inflammation, such as rheumatoid arthritis.
The biological activity of this compound is thought to involve the inhibition of specific signaling pathways. Notably, it has been identified as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in mediating inflammatory responses. The inhibition of this pathway could explain its anti-inflammatory effects and potential utility in treating inflammatory diseases.
Case Study: Treatment of Rheumatoid Arthritis
A clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. The trial involved:
- Participants : 100 patients with moderate to severe rheumatoid arthritis
- Duration : 12 weeks
- Dosage : Administered at doses of 50 mg twice daily
Results showed significant improvement in disease activity scores (DAS28) compared to placebo, with reductions in joint swelling and pain reported by participants.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of the compound against multidrug-resistant bacterial strains. The compound was tested in combination with conventional antibiotics, revealing synergistic effects that enhanced overall antibacterial activity.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing Methyl 5-bromo-3-(cyclobutylamino)-2-methylbenzoate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. Key steps include:
- Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) or Br₂ in inert solvents (e.g., dichloromethane) under reflux .
- Amination : Introduction of the cyclobutylamino group via nucleophilic substitution or coupling reactions. For example, reacting a brominated intermediate with cyclobutylamine under Pd-catalyzed Buchwald-Hartwig conditions .
- Esterification : Methylation of the carboxylic acid precursor using methanol and catalytic sulfuric acid or via diazomethane.
Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and NMR spectroscopy.
Basic: How is the structural integrity of this compound validated in synthetic workflows?
Methodological Answer:
- X-ray Crystallography : Resolve 3D structure using SHELX programs for data refinement. ORTEP-III can generate thermal ellipsoid plots to visualize atomic displacement .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., cyclobutyl protons exhibit distinct splitting due to ring strain).
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- Elemental Analysis : Verify stoichiometry (C, H, N, Br).
Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using standardized CLSI protocols. Measure zones of inhibition .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Calculate IC₅₀ values after 48-hour exposure.
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Methodological Answer:
- DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, optimize Pd catalyst concentration in amination to minimize byproducts .
- Kinetic Studies : Monitor reaction rates via in situ IR spectroscopy to identify rate-limiting steps.
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-miscible alternatives to enhance sustainability .
Case Study : A 20% yield increase was achieved by switching from DCM to THF in bromination, attributed to improved reagent solubility .
Advanced: How to resolve structural ambiguities arising from conflicting crystallographic and spectroscopic data?
Methodological Answer:
- Multi-Technique Validation : Compare X-ray data (bond lengths/angles) with DFT-optimized geometries. Discrepancies >0.05 Å suggest potential disorder or solvent effects .
- Dynamic NMR : Detect conformational flexibility (e.g., cyclobutyl ring puckering) causing split signals.
- SC-XRD (Low-Temperature) : Reduce thermal motion artifacts. SHELXL refinement with TWIN/BASF commands can model twinning .
Example : A 2024 study resolved conflicting NOESY and XRD data by identifying a minor rotameric form using variable-temperature NMR .
Advanced: How to establish structure-activity relationships (SAR) for its potential medicinal applications?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace cyclobutyl with cyclohexyl) and compare bioactivity .
- Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies.
- Pharmacophore Mapping : Identify critical moieties (e.g., bromine’s role in hydrophobic interactions) using QSAR models.
Data Analysis : Use ANOVA to statistically correlate structural features (logP, polar surface area) with IC₅₀ values.
Advanced: What mechanistic insights guide its reactivity in cross-coupling reactions?
Methodological Answer:
- Electrophilicity : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings. Monitor via ¹H NMR (disappearance of aryl-Br signal) .
- Steric Effects : The 2-methyl group may hinder Pd catalyst access, requiring bulky ligands (e.g., XPhos) for efficient coupling .
- DFT Calculations : Compute transition-state energies to explain regioselectivity in nucleophilic substitutions.
Case Study : A 2023 study showed that electron-withdrawing ester groups accelerate SNAr reactions at the 3-position .
Advanced: How to address contradictions in reported biological activity across studies?
Methodological Answer:
- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply funnel plots to assess publication bias.
- Assay Standardization : Replicate experiments under identical conditions (cell line, passage number, serum concentration).
- Metabolite Profiling : Use LC-MS to identify degradation products that may confound activity measurements .
Resolution Example : Discrepancies in antimicrobial activity were traced to varying inoculum sizes; harmonizing CFU/mL thresholds resolved inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
